molecular formula C13H8Cl2O3 B14123236 3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B14123236
M. Wt: 283.10 g/mol
InChI Key: QJQFGFOMBCTNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid is an organic compound with the molecular formula C13H8Cl2O3. It is characterized by the presence of a dichlorophenyl group and a furan ring, connected through an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2,4-dichlorophenyl)-2-furyl]acrylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by the addition of an appropriate acid to form the acrylic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(2,4-dichlorophenyl)-2-furyl]acrylic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and furan ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid is unique due to the specific positioning of the dichlorophenyl group and the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.10 g/mol

IUPAC Name

3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)

InChI Key

QJQFGFOMBCTNDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.